Methyl 3-bromo-2-hydroxybenzoate
Overview
Description
Methyl 3-bromo-2-hydroxybenzoate: is an organic compound with the molecular formula C8H7BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom, and the hydrogen atom at the second position is replaced by a hydroxyl group. This compound is commonly used in various chemical reactions and has significant applications in scientific research .
Scientific Research Applications
Synthesis and Chemical Reactions :
- Methyl 3-bromo-2-hydroxybenzoate derivatives have been synthesized through silica gel-promoted Diels–Alder reactions, demonstrating potential in organic synthesis processes. These derivatives are suitable substrates for Pd-catalyzed cross-coupling reactions, even with sterically hindered structures (Shinohara et al., 2014).
Pharmaceutical and Cosmetic Applications :
- Methyl 4-hydroxybenzoate, a compound closely related to this compound, has been extensively used as an antimicrobial agent in cosmetics, personal care products, and as a food preservative. The compound's structure and intermolecular interactions have been analyzed through single-crystal X-ray studies (Sharfalddin et al., 2020).
Photodynamic Therapy for Cancer Treatment :
- Derivatives of this compound have been used in the synthesis of new zinc phthalocyanines. These compounds show promising potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Biological Activity and Molecular Studies :
- The compound and its related derivatives have been subjects of various biological activity studies, including the action of methyl hydroxybenzoate on nervous conduction, indicating its relevance in neurological research (Nathan & Sears, 1961).
Environmental Chemistry and Water Treatment :
- Studies on the photodegradation of parabens (related to this compound) have been conducted to understand their transformation in water treatment processes, highlighting the compound's relevance in environmental chemistry (Gmurek et al., 2015).
Chemical Synthesis and Organic Chemistry Applications :
- Research has been conducted on the synthesis of various derivatives of this compound, demonstrating its utility in the field of organic chemistry and the synthesis of complex molecules (Clarke et al., 1973).
Safety and Hazards
Methyl 3-bromo-2-hydroxybenzoate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental release, personnel should be evacuated to safe areas, and all sources of ignition should be removed .
Mechanism of Action
Mode of Action
The mode of action of Methyl 3-bromo-2-hydroxybenzoate involves several chemical reactions. It is known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, a succinimidyl radical is formed, which then removes a hydrogen atom to form succinimide . This compound can also participate in SN1 or SN2 reactions, depending on the nature of the benzylic halides .
Biochemical Pathways
This compound is involved in various biochemical pathways. It is used as a reactant in the preparation of selective inhibitors . It participates in the unsymmetrical Ullman reaction, yielding dicarbomethoxy-dibenzo-p-dioxins .
Biochemical Analysis
Biochemical Properties
The role of Methyl 3-bromo-2-hydroxybenzoate in biochemical reactions is not well-documented in the literature. It is known that brominated compounds can participate in various biochemical reactions, often acting as electrophiles. They can interact with various enzymes, proteins, and other biomolecules, typically through covalent bonding .
Cellular Effects
Brominated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Brominated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-2-hydroxybenzoate can be synthesized through the bromination of methyl salicylate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as acetic acid. The reaction is carried out in a halogenated alkane solvent or an ether solvent at temperatures ranging from -10°C to 50°C .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and efficiency. The process involves the careful control of reaction conditions, including temperature and solvent choice, to ensure the selective bromination of the desired position on the benzoic acid ring .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of methyl 3-bromo-2-oxobenzoate.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of methyl 2-hydroxybenzoate
Properties
IUPAC Name |
methyl 3-bromo-2-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHOTUVSKJWGMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90706842 | |
Record name | Methyl 3-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90706842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28165-45-9 | |
Record name | Methyl 3-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90706842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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